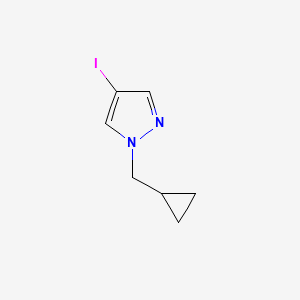

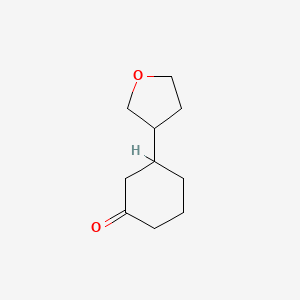

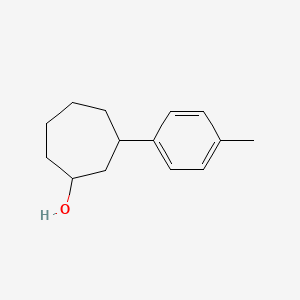

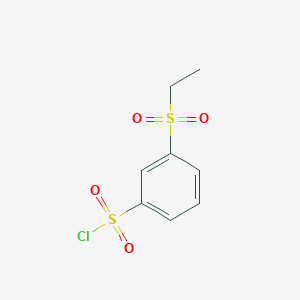

![molecular formula C8H2Cl2F3N3 B1427280 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine CAS No. 1220518-13-7](/img/structure/B1427280.png)

2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

Übersicht

Beschreibung

“2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine” is a type of pyrido[2,3-d]pyrimidine, which is an emerging scaffold in medicinal chemistry . Pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

Various methods for developing pyrido[2,3-d]pyrimidines have been previously reported via condensation techniques and pyridine annelation reactions, in solid as well as solution phase . For example, in 1993, Kisliuk et al. described the synthesis of pyrido[2,3-d]pyrimidine-2,4-diamines .

Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . There are four possible isomeric pyridopyrimidines . The structure of pyrido[2,3-d]pyrimidines is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s .

Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- Synthesis of 5-Trifluoromethyl-2,4,7-Trisubstituted Pyrido[2,3-d]Pyrimidines : A study by Ravikanth et al. (2004) described the synthesis of novel pyrido[2,3-d]pyrimidines, created by reacting certain pyridines with Grignard reagent and subsequent condensation with other chemicals (Ravikanth et al., 2004).

Synthesis Methods and Applications

Development of Dissymmetric Pyrido[3,2-d]pyrimidines : Tikad et al. (2007) reported a method for synthesizing dissymmetric pyrido[3,2-d]pyrimidines, involving palladium-catalyzed reactions and showing the potential for innovative synthesis strategies (Tikad et al., 2007).

Biomedical Applications of Pyrido[2,3-d]pyrimidin-7(8H)-ones : Jubete et al. (2019) reviewed the synthesis methods and biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones, highlighting their significance due to similarity with nitrogen bases in DNA and RNA (Jubete et al., 2019).

Sustainable Syntheses of Pyrido[2,3-d]pyrimidine Scaffold : Chaudhary (2021) discussed the multicomponent approach for the synthesis of pyrido[2,3-d]pyrimidines, emphasizing their importance in medicinal chemistry and the 'green chemistry drive' (Chaudhary, 2021).

Chemical Modification and Properties

Selective Addition of Amines to Pyrimidines : Richter et al. (2013) explored the selective addition of amines to 2,4-dichloro-5-trifluoromethyl-pyrimidine, using Lewis acids to favor certain isomers, which can impact the properties and applications of the resulting compounds (Richter et al., 2013).

Synthesis of 4-Trifluoromethylpyrido[1,2-a]pyrimidin-2-ones : Harriman et al. (2003) described the synthesis of biologically relevant 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones, indicating potential applications in medicinal chemistry (Harriman et al., 2003).

Antimicrobial and Antifungal Applications

- Antimicrobial and Antifungal Properties : Research by Kanth et al. (2006) and Appna et al. (2019) showed that certain derivatives of pyrido[2,3-d]pyrimidines exhibit antimicrobial and antifungal properties, indicating their potential for pharmaceutical applications (Kanth et al., 2006), (Appna et al., 2019).

Zukünftige Richtungen

The future directions for “2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine” could involve further exploration of its potential as an anticancer agent . The review will represent the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective, and safe anticancer agents .

Eigenschaften

IUPAC Name |

2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N3/c9-5-3-1-2-4(8(11,12)13)14-6(3)16-7(10)15-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJODODLCIOQKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=NC(=N2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.